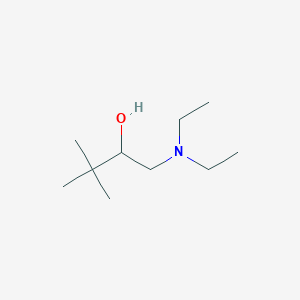
1-(Diethylamino)-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)-3,3-dimethylbutan-2-ol is an organic compound with a complex structure that includes a diethylamino group and a dimethylbutanol backbone
Méthodes De Préparation
The synthesis of 1-(Diethylamino)-3,3-dimethylbutan-2-ol typically involves the reaction of diethylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(Diethylamino)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group is replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(Diethylamino)-3,3-dimethylbutan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an analgesic or anesthetic agent.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparaison Avec Des Composés Similaires
1-(Diethylamino)-3,3-dimethylbutan-2-ol can be compared with similar compounds, such as:
1-(Diethylamino)-2-propanol: This compound has a similar diethylamino group but a different backbone structure, leading to variations in its chemical properties and applications.
3,3-Dimethylbutan-2-one: A precursor in the synthesis of this compound, it has different reactivity and uses.
Diethylamine: A simpler compound with a diethylamino group, used in various chemical reactions and as a building block for more complex molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propriétés
Numéro CAS |
142534-85-8 |
|---|---|
Formule moléculaire |
C10H23NO |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
1-(diethylamino)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-6-11(7-2)8-9(12)10(3,4)5/h9,12H,6-8H2,1-5H3 |
Clé InChI |
MVPSKXKEFJNBGM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


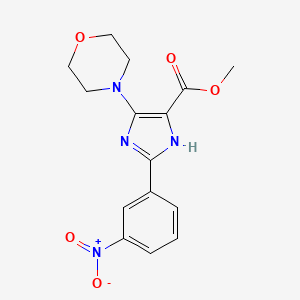
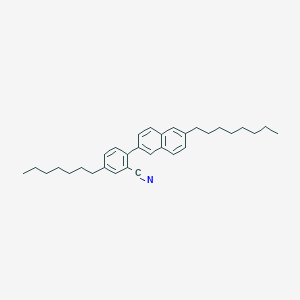

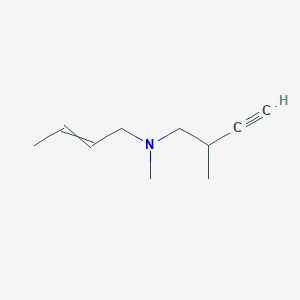
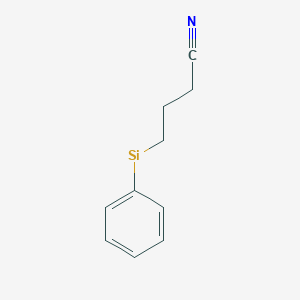
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
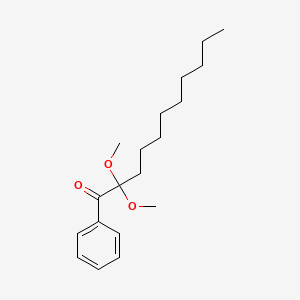
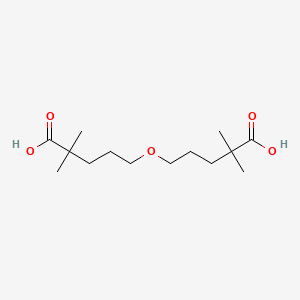


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
